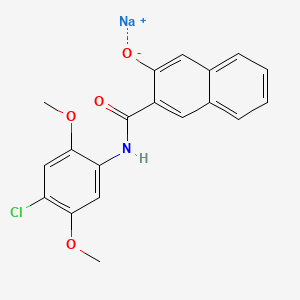
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt is an organic compound with a complex structure
Métodos De Preparación
The synthesis of 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt involves several steps. The primary synthetic route includes the reaction of 2-naphthalenecarboxylic acid with 4-chloro-2,5-dimethoxyaniline under specific conditions to form the amide bond. The hydroxylation of the naphthalene ring is achieved through a controlled oxidation process. Finally, the monosodium salt is formed by neutralizing the compound with sodium hydroxide .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with proteins, affecting their function. The chloro and methoxy groups can participate in hydrophobic interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt stands out due to its unique combination of functional groups. Similar compounds include:
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-: Lacks the monosodium salt, affecting its solubility and reactivity.
2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxy-:
This compound’s unique structure allows for specific interactions and
Propiedades
Número CAS |
68556-10-5 |
|---|---|
Fórmula molecular |
C19H15ClNNaO4 |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
sodium;3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H16ClNO4.Na/c1-24-17-10-15(18(25-2)9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22;/h3-10,22H,1-2H3,(H,21,23);/q;+1/p-1 |
Clave InChI |
GRWVCYAFOSSOOO-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-])OC)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















